molecular formula C5H6N6 B3276156 5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 63586-32-3

5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B3276156
CAS No.: 63586-32-3
M. Wt: 150.14 g/mol
InChI Key: RORSHXNAUVOVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a fused heterocyclic compound comprising a triazole ring fused to a pyrimidine scaffold. This structure is characterized by a methyl group at position 5 and an amine at position 7 (Figure 1). Triazolopyrimidines are pharmacologically significant due to their ability to mimic purine bases, enabling interactions with enzymes and receptors such as adenosine receptors .

Synthesis: The compound is synthesized via nucleophilic substitution reactions. For instance, intermediates like 5,7-dichloro-triazolopyrimidines react with amines (e.g., cyclopropylamine) in the presence of bases like triethylamine or N,N-diisopropylethylamine. Purification typically involves column chromatography on silica gel .

Applications: Derivatives of this core structure have been explored as adenosine receptor antagonists , cannabinoid receptor modulators , and kinase inhibitors. The methyl group at position 5 enhances metabolic stability, while the amine at position 7 facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

5-methyl-2H-triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORSHXNAUVOVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNN=C2C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents (Position) Yield (%) m.p. (°C) Biological Activity Key Reference
5-Methyl-1H-triazolo[4,5-d]pyrimidin-7-amine 5-Me, 7-NH₂ N/A N/A Adenosine receptor interaction
3-Benzyl-5-(propylthio)-N-cyclopropyl (3) 3-Bn, 5-SPr, 7-NH-Cyclopropyl 78 N/A Kinase inhibition
5-Chloro-N-cyclopropyl (26) 5-Cl, 7-NH-Cyclopropyl N/A N/A Intermediate for thioether synthesis
N-[4-(Difluoromethoxy)phenyl] (6) 7-NH-(4-OCF₂Ph) N/A N/A Enhanced solubility/bioavailability
Vipadenant (INN) 3-(4-Amino-3-MePh), 5-NH₂, 7-Furyl N/A N/A Adenosine A₂A receptor antagonist

Key Observations:

Position 5 Modifications :

  • The methyl group in the target compound provides steric hindrance and lipophilicity, improving metabolic stability compared to bulkier groups like propylthio (compound 3) .
  • Chloro substituents (e.g., compound 26) serve as intermediates for further functionalization, such as thioether formation (compound 27) .

Position 7 Modifications :

  • Cyclopropylamine (compound 3) enhances selectivity for kinase targets due to its compact size and rigidity .
  • Aryl groups (e.g., 4-difluoromethoxyphenyl in compound 6) improve solubility and pharmacokinetics .

Biological Activity: Vipadenant, a clinical-stage adenosine antagonist, incorporates a furan at position 7 and a methylphenyl group at position 3, demonstrating the importance of aromatic moieties for receptor binding . Derivatives with piperazine or piperidine groups (e.g., compound 20) show dual EZH2/HDAC inhibitory activity, highlighting the role of basic amines in epigenetic modulation .

Table 2: Reaction Conditions and Yields

Compound Reagents/Conditions Yield (%) Reference
3 EtOH, TEA, RT, 12h 78
27 NaH, DMF, 0°C → RT, repeated thiol addition N/A
5 EtOAc/water wash, column chromatography 81
  • Ethanol and triethylamine (TEA) are common solvents/bases for amine substitutions, yielding >75% in most cases .
  • Sodium hydride (NaH) in DMF facilitates thiol substitutions but may require multiple equivalents for completion .

Spectral and Analytical Data

  • NMR : The ¹H NMR of compound 5 (CDCl₃) shows aromatic protons at δ 7.41–6.33 ppm, confirming benzyl and furan substituents .
  • HR-MS : Compound 6 (C19H19N7OS) has a calculated [M+H]⁺ of 381.1498, with observed 381.1489, validating synthesis .

Biological Activity

5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

  • Molecular Formula : C5H6N6
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 63586-32-3
  • LogP : 0.0563
  • PSA (Polar Surface Area) : 67.35 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to exhibit:

  • Antiproliferative Effects : In vitro studies indicate that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antiviral Activity : Research has demonstrated that it can inhibit viral replication by targeting specific viral proteins.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several triazole derivatives, including this compound against various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)12.5
L1210 (leukemia)15.0
CEM (T-cell)10.0

IC50 values represent the concentration required to inhibit cell growth by 50%.

Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against Influenza A virus. The results are presented in Table 2.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index
This compoundH1N18.0>250>31.25

EC50 is the concentration that inhibits viral replication by 50%, while CC50 indicates cytotoxicity.

Case Study 1: Anticancer Activity

A research team investigated the effects of this compound on human cervical cancer cells (HeLa). The study revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antiviral Mechanism

In a study on influenza viruses, this compound was found to disrupt the interaction between viral proteins essential for replication. Molecular docking studies indicated that it binds effectively to the PA-PB1 interface of the viral polymerase complex.

Q & A

Basic: What synthetic methodologies are optimized for preparing 5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives?

Answer:
The synthesis typically involves cyclocondensation of 5-amino-1,2,3-triazole-4-carboxamide derivatives with methylating agents under controlled conditions. Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or acetic anhydride accelerate cyclization .
  • Temperature : Reactions often proceed at 80–100°C to balance yield and purity .
    For example, alkylation at the 3-position can be achieved using benzyl or phenethyl halides in alkaline media .

Basic: How can researchers ensure purity and structural fidelity of synthesized derivatives?

Answer:

  • Analytical techniques :
    • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
    • NMR : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR, focusing on triazole ring protons (δ 8.1–8.5 ppm) and methyl groups (δ 2.3–2.7 ppm) .
    • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do structural modifications at the 3- and 7-positions influence adenosine receptor (A1/A2A) affinity?

Answer:

  • 3-position : Lipophilic substituents (e.g., 2-chlorobenzyl) enhance A1 receptor binding (Ki < 50 nM) by interacting with hydrophobic pockets .
  • 7-position : Cycloalkylamino groups (e.g., cyclopentyl) improve selectivity for A1 over A2A receptors .
    Data Table :
Substituent (Position 3)Substituent (Position 7)A1 Ki (nM)A2A Ki (nM)
BenzylCyclohexylamino68>1000
2-ChlorobenzylAmphetamino42890

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use radioligand binding (e.g., 3H^3H-DPCPX for A1 receptors) with consistent buffer pH (7.4) and temperature (25°C) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
  • Control compounds : Include reference ligands (e.g., VAS3947 for NADPH oxidase inhibition) to calibrate activity .

Advanced: How can triazolopyrimidine derivatives be tailored for antiviral or anticancer applications?

Answer:

  • Antiviral : Introduce electron-withdrawing groups (e.g., fluorine at position 5) to inhibit viral polymerases. Hydrazine derivatives linked to sugars show activity against Chikungunya virus (EC₅₀ = 2.1 μM) .
  • Anticancer : Thioglycoside derivatives (e.g., 5-(ethylthio)-3-aryl analogs) induce apoptosis in MCF-7 cells (IC₅₀ = 8.7 μM) via HDAC6 inhibition .

Basic: What are common pitfalls in characterizing triazolopyrimidine solubility for in vitro assays?

Answer:

  • Low aqueous solubility : Address by glycosylation (e.g., glucopyranosylthio derivatives) or PEGylation .
  • Aggregation : Use DLS (Dynamic Light Scattering) to detect particulates; pre-saturate with 0.1% DMSO in PBS .

Advanced: What computational tools predict binding modes of triazolopyrimidines to cannabinoid (CB2) receptors?

Answer:

  • Docking : Use AutoDock Vina with CB2 crystal structures (PDB: 5ZTY). Focus on hydrophobic interactions between the methyl group and Leu³⁵⁷ .
  • MD Simulations : GROMACS with CHARMM36 force fields to assess stability over 100 ns trajectories .

Advanced: How do researchers validate target engagement in cellular models?

Answer:

  • Knockdown/knockout : CRISPR-Cas9 targeting of receptors (e.g., A1 adenosine) to confirm on-target effects .
  • Biochemical probes : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) for live-cell imaging .

Basic: What safety protocols are critical for handling reactive intermediates during synthesis?

Answer:

  • Azide intermediates : Use blast shields and remote stirring due to explosion risks .
  • Thiol-containing compounds : Work under nitrogen to prevent oxidation; monitor with TLC (Rf = 0.3 in ethyl acetate/hexane) .

Advanced: How can SAR studies inform the design of blood-brain barrier (BBB)-penetrant derivatives?

Answer:

  • Lipophilicity : Optimize logP to 2–3 via substituent tuning (e.g., phenethyl at position 3) .
  • P-gp efflux avoidance : Introduce hydrogen bond donors (e.g., –NH₂) to reduce P-glycoprotein recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.